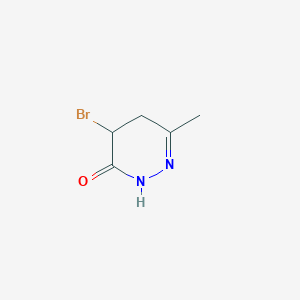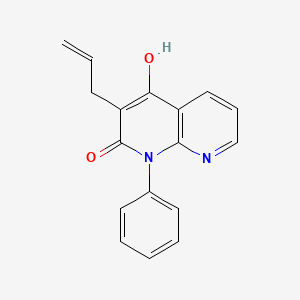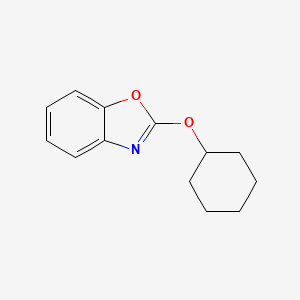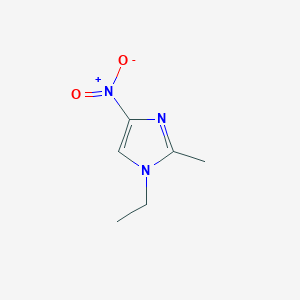
聚(二甲基硅氧烷),氨基丙基封端
描述
Poly(dimethylsiloxane), aminopropyl terminated, also known as GP-965 AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE (900 MW), is an amine-alkyl terminated dimethyl silicone polymer . It is intended for use as a component in the synthesis of silicone-organic block copolymers . It may be used in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS) .
Synthesis Analysis
The synthesis of poly(dimethylsiloxane), aminopropyl terminated, involves a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS) and three different number-average molecular weights (Mn 1⁄4 859, 1152 and 1619 g mol 1) of , !-bis (3-aminopropyl) polydimethyl siloxane (APPS) . The polymerization reaction evolves hydrochloric acid .Molecular Structure Analysis
The chemical formula of PDMS is CH3[Si (CH3)2O]nSi (CH3)3, where n is the number of repeating monomer [Si (CH3)2O] units . The structure of the polymer consists of an inorganic backbone linked with silicon and oxygen .Chemical Reactions Analysis
The chemical reactions of poly(dimethylsiloxane), aminopropyl terminated, involve intramolecular nucleophilic substitutions at the end groups . This reaction is revealed through tandem mass spectrometry (MS/MS) .Physical And Chemical Properties Analysis
Poly(dimethylsiloxane), aminopropyl terminated, is a transparent material that exhibits good mechanical properties, including good ultimate strength (~0.267 MPa) and high stretchability (~360%) . It is also optically clear, inert, non-toxic, and non-flammable .科学研究应用
聚(酰亚胺-硅氧烷)和气体分离
Sysel 等人(2018)的一项研究探讨了聚(酰亚胺-硅氧烷)的热力学性能和气体分离特性,使用摩尔质量不同的双(3-氨基丙基)封端的 PDMS。这项研究突出了 PDMS-AP 在制造具有特定气体分离能力的材料方面的潜力 (Sysel、Patrova、Lanč 和 Friess,2018)。
增强羟基封端 PDMS 的性能
Alex 等人(2017)研究了纳米粘土对羟基封端 PDMS 的影响。他们的研究结果表明机械性能和耐化学性有显着提高,这表明 PDMS-AP 可用于增强各种材料的性能 (Alex、Kumar、Rajeev、Supriya、Manu、Gouri、Bandyopadhyay 和 Venkataraman,2017)。
抗生物膜应用
Le 和 Lee(2020)进行了一项研究,其中 PDMS 的表面通过与 3-氨基丙基三乙氧基硅烷 (APTES) 反应用氨基(PDMS-NH2)进行改性。这种改性提高了润湿性,并展示了显着的防污性能,表明其在生物医学应用中用于对抗生物污垢 (Le 和 Lee,2020)。
锂离子电池
Mwemezi 等人(2020)发现羟基封端的 PDMS(PDMS-HT)可以用作锂离子电池中的电解质添加剂,在长时间循环中提高比容量和容量保持率 (Mwemezi、Phiri、Bon、Afrifah、Kim、Pyo、Hamenu、Madzvamuse、Lee、Ko 和 Kim,2020)。
医疗植入物的血液相容性
Xue 等人(2017)用透明质酸 (HA) 和聚多巴胺 (PDA) 修饰 PDMS 以提高血液相容性,可能用于医疗植入物或器械。这种改性减少了血小板粘附和活化 (Xue、Li、Li、Sun、Zhang、Xu 和 Kang,2017)。
有机电子产品
Raveendran 和 Namboothiry(2018)展示了 PDMS 在有机电子产品中作为栅极电介质的用途,提高了其在包括柔性电子产品在内的各种应用中的适用性 (Raveendran 和 Namboothiry,2018)。
锂金属电池负极
Zhu 等人(2017)开发了一种具有纳米孔的改性 PDMS 薄膜,以改善电池中的锂金属负极,展示了其在储能应用中的潜力 (Zhu、Jin、Hu、Zheng、Zhang、Wang 和 Zhu,2017)。
组织和生物医学工程
Jastrzębska 等人(2018)研究了组织和生物医学工程中的 PDMS,特别关注药物暴露后的细胞粘附和活力,突出了其在为体外试验创造培养条件和了解疾病不同状态下的细胞反应方面的潜力 (Jastrzębska、Zuchowska、Flis、Sokołowska、Bułka、Dybko 和 Brzózka,2018)。
仿生润湿性
Li 和 Guo(2021)使用 PDMS 作为分散剂、改性剂和粘合剂,构建了具有优异锁油能力和稳定性的超疏水涂层,可用于各种有机溶剂中 (Li 和 Guo,2021)。
亲水微流体装置
Upadhyay 等人(2020)采用亲水和氟化丙烯酸酯生产稳定的亲水材料,为微流体装置中的 PDMS 提供了一种替代品 (Upadhyay、Bounds、Totaro、Thakuri、Garber、Vincent、Huang 和 Pojman,2020)。
作用机制
未来方向
属性
IUPAC Name |
3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRBLCDTKAWRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34N2O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97917-34-5 | |
| Record name | α,ω-Bis(3-aminopropyl)polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97917-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00570379 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89467-59-4, 106214-84-0 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N,N'-bis[5-(1,1-dimethylethyl)-3-isoxazolyl]-](/img/structure/B3058357.png)













